![molecular formula C24H21F2N5O3S B4858723 7-(DIFLUOROMETHYL)-5-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4858723.png)
7-(DIFLUOROMETHYL)-5-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
7-(DIFLUOROMETHYL)-5-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-5-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines . The reaction conditions can be adjusted to favor the formation of either 5-difluoromethyl or 7-difluoromethyl derivatives by using different acids such as trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(DIFLUOROMETHYL)-5-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like acetic acid or trifluoroacetic acid, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated derivatives, while substitution reactions may introduce different functional groups into the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
7-(DIFLUOROMETHYL)-5-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its potential to modulate biological pathways and its efficacy in treating various diseases.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-(DIFLUOROMETHYL)-5-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group enhances its biological activity by increasing metabolic stability, lipophilicity, and binding affinity to receptors . It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative containing the pyrazolo[1,5-a]pyrimidine ring.
Indiplon: Another sedative with a similar structure.
Ocinaplon: A compound with anxiolytic properties containing the pyrazolo[1,5-a]pyrimidine ring.
Uniqueness
7-(DIFLUOROMETHYL)-5-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its difluoromethyl group, which enhances its biological activity and stability compared to other similar compounds. This makes it a promising candidate for further research and development in various scientific fields .
Properties
IUPAC Name |
7-(difluoromethyl)-5-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2N5O3S/c25-22(26)21-14-20(16-6-2-1-3-7-16)29-23-19(15-27-31(21)23)24(32)28-17-8-10-18(11-9-17)35(33,34)30-12-4-5-13-30/h1-3,6-11,14-15,22H,4-5,12-13H2,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNALHVMATHPIEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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